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molecular formula C12H11NO2S B8317429 5-Pyridin-4-yl-thiophene-3-carboxylic acid ethyl ester

5-Pyridin-4-yl-thiophene-3-carboxylic acid ethyl ester

Cat. No. B8317429
M. Wt: 233.29 g/mol
InChI Key: WNYFWFCHWVJUMG-UHFFFAOYSA-N
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Patent
US08614209B2

Procedure details

5-Pyridin-4-yl-thiophene-3-carboxylic acid ethyl ester (1.4 mmol) was dissolved in 1 M aqueous sodium hydroxide (4 mL) and IMS (5 mL). The mixture was heated by microwave irradiation at 130° C. for 10 minutes, and then filtered. 1 N Hydrochloric acid was added and the resulting precipitate was isolated by filtration washed with water and dried to give the title compound as a white solid (0.15 g). LCMS m/z 205.96 [M+H]+ R.T.=1.51 min. (Analytical Method 5).
Quantity
1.4 mmol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
IMS
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)[S:8][CH:7]=1)=[O:5])C>[OH-].[Na+]>[N:14]1[CH:13]=[CH:12][C:11]([C:9]2[S:8][CH:7]=[C:6]([C:4]([OH:5])=[O:3])[CH:10]=2)=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.4 mmol
Type
reactant
Smiles
C(C)OC(=O)C1=CSC(=C1)C1=CC=NC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
IMS
Quantity
5 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
1 N Hydrochloric acid was added
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=CC(=CS1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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